molecular formula C₈H₁₆NNaO₅S₂ B029104 Sodium N-methyl-D-glucamine dithiocarbamate CAS No. 91840-27-6

Sodium N-methyl-D-glucamine dithiocarbamate

Cat. No. B029104
CAS RN: 91840-27-6
M. Wt: 295.4 g/mol
InChI Key: KRFSWOJRIJXMMP-LJTMIZJLSA-N
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Description

Synthesis Analysis

The synthesis of Sodium N-methyl-D-glucamine dithiocarbamate involves the preparation of the sodium and ammonium salts of N-methyl-D-glucamine dithiocarbamate. These compounds have been investigated for their potential as antidotes in cadmium intoxication, showcasing their relevance in toxicological applications rather than pharmaceutical drug development (Shinobu, Jones, & Jones, 2009).

Molecular Structure Analysis

Though specific studies focusing solely on the molecular structure analysis of Sodium N-methyl-D-glucamine dithiocarbamate in the provided references are not highlighted, the compound's effectiveness in chelation therapy implies a structure conducive to forming stable complexes with heavy metals, such as cadmium. The dithiocarbamate group plays a crucial role in this binding process, indicative of its molecular configuration tailored for metal ion chelation.

Chemical Reactions and Properties

Dithiocarbamates, including Sodium N-methyl-D-glucamine dithiocarbamate, are known for their chelating properties, forming complexes with heavy metals. These reactions are central to their use in mitigating metal intoxication, as seen in cadmium poisoning cases. The compound’s ability to significantly reduce liver and kidney burdens of cadmium through chelation demonstrates its specific chemical reactivity and properties beneficial for detoxification purposes (Shinobu, Jones, & Jones, 2009).

Physical Properties Analysis

The specific physical properties of Sodium N-methyl-D-glucamine dithiocarbamate, such as solubility, melting point, and molecular weight, are not detailed in the referenced studies. However, the compound's effectiveness in biological systems implies a favorable solubility profile in aqueous solutions, facilitating its application in medical and toxicological interventions.

Chemical Properties Analysis

Sodium N-methyl-D-glucamine dithiocarbamate's chemical properties, particularly its chelating ability, are a focal point of its applications. Its interaction with cadmium ions, leading to stable complex formation that aids in the detoxification process, highlights its chemical behavior and utility in addressing metal poisoning (Shinobu, Jones, & Jones, 2009). The structure-activity relationships for the mobilization of intracellular cadmium further elaborate on the compound's specificity and efficiency in binding and removing toxic metals from the body.

Scientific Research Applications

  • Protection Against Metal Toxicity : NaMG-DTC has been found effective in protecting against lethal doses of cadmium chloride and reducing kidney and liver cadmium levels in both acute and repeated exposure to cadmium intoxication in mice, with well-tolerated single injections (Shinobu, Jones, & Jones, 2009).

  • Prevention of Organ Damage : It has also shown efficacy in preventing cisplatin-induced renal dysfunction in rats, slightly increasing renal cortical Na+ concentration (Reznik et al., 1991). Additionally, it effectively protects testes and prevents renal damage in mice during cadmium decorporation (Jones, Holscher, Basinger, & Jones, 1988).

  • Cadmium Mobilization : Novel dithiocarbamates, including NaMG-DTC, have shown improved efficacy in mobilizing cadmium from aged deposits in the liver and kidneys without causing kidney or liver damage (Jones, Singh, Jones, & Holscher, 1991).

  • Immunomodulatory Activity : Its immunomodulatory activity is linked to its lipophilicity, while sodium N-methyl-D-glucamine dithiocarbamate, a hydrophilic analog, shows less cytotoxicity (Neveu & Perdoux, 1986).

  • Antifungal Effects : It has demonstrated effective treatment for systemic candidal infections, showing the best antifungal effect in mice immunosuppressed with Solu-Medrol (Walker et al., 1987).

properties

IUPAC Name

sodium;(2S,3R,4R,5R)-1-[bis(sulfanyl)methyl-methylamino]-3,4,5,6-tetrahydroxyhexan-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO5S2.Na/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;/h4-8,10,12-16H,2-3H2,1H3;/q-1;+1/t4-,5+,6+,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFSWOJRIJXMMP-LJTMIZJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C(C(C(CO)O)O)O)[O-])C(S)S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)[O-])C(S)S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NNaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium N-methyl-D-glucamine dithiocarbamate

CAS RN

91840-27-6
Record name N-Methyl-D-glucamine dithiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091840276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium N-methyl-D-glucamine dithiocarbamate
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Sodium N-methyl-D-glucamine dithiocarbamate
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Sodium N-methyl-D-glucamine dithiocarbamate
Reactant of Route 4
Sodium N-methyl-D-glucamine dithiocarbamate
Reactant of Route 5
Sodium N-methyl-D-glucamine dithiocarbamate
Reactant of Route 6
Sodium N-methyl-D-glucamine dithiocarbamate

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